Choline iodide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

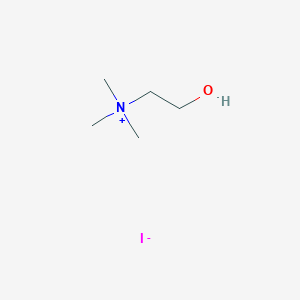

Structure

3D Structure of Parent

特性

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.HI/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPBHXSBDADRBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938983 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-10-3 | |

| Record name | Choline, iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17773-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39528O55VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Choline Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of choline iodide, a quaternary ammonium salt with applications in biochemical research and as a precursor in organic synthesis. The information is presented to support laboratory and development activities.

Chemical Properties of this compound

This compound is a white to pale yellow crystalline solid.[1] It is known to be hygroscopic and sensitive to light, necessitating storage in a cool, dark place under an inert atmosphere.[1][2] The compound is soluble in methanol and DMSO, and slightly soluble in water.[2][3]

The key chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 17773-10-3 | [2][4] |

| Molecular Formula | C₅H₁₄INO | [2] |

| Molecular Weight | 231.08 g/mol | [2][4] |

| Appearance | White to pale yellow solid/powder | [1] |

| Melting Point | 264 - 272 °C | [2][3][4][5] |

| Solubility | Soluble in DMSO and Methanol; Slightly soluble in water | [2][3] |

| Stability | Stable under recommended storage conditions | [6] |

| Sensitivity | Light sensitive and hygroscopic | [1][2][4] |

Synthesis of this compound

This compound is typically synthesized via the quaternization of trimethylamine with 2-iodoethanol. This reaction is analogous to the industrial preparation of choline chloride, which utilizes 2-chloroethanol.[7] The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon of 2-iodoethanol, displacing the iodide ion and forming the quaternary ammonium salt.

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials and Equipment:

-

Trimethylamine (solution in a suitable solvent like ethanol or THF, or as a gas)

-

2-Iodoethanol

-

Anhydrous ethanol (for crystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if using gaseous trimethylamine or heating)

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

High-vacuum pump

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-iodoethanol (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or ethanol. Cool the solution in an ice bath.

-

Addition of Trimethylamine: Slowly add a solution of trimethylamine (1.0 - 1.2 equivalents) to the cooled solution of 2-iodoethanol with vigorous stirring. Alternatively, bubble trimethylamine gas through the solution. The reaction is exothermic and should be maintained at a low temperature during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or NMR spectroscopy to observe the consumption of the starting materials.[5]

-

Isolation of Crude Product: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. This will yield the crude this compound, likely as a solid or a viscous oil.

-

Purification: The crude product is purified by recrystallization. Dissolve the residue in a minimal amount of hot absolute ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Drying: Collect the resulting crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the purified this compound under high vacuum overnight to remove any residual solvent.

-

Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Relevant Pathways and Workflows

Choline is a critical precursor for the synthesis of the neurotransmitter acetylcholine.[4] This enzymatic reaction, catalyzed by choline acetyltransferase (ChAT), combines choline with acetyl-CoA.[4] The availability of choline is a rate-limiting factor in this pathway.[2]

Caption: Synthesis of Acetylcholine from Choline.

The synthesis of this compound follows a standard organic chemistry workflow, which includes the reaction setup, monitoring, workup, and purification of the final product.[3][6]

Caption: General workflow for this compound synthesis.

References

Choline Iodide: A Technical Deep-Dive into its Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline iodide, a quaternary ammonium salt, serves as a crucial molecule in various biological systems. As a source of both choline and iodide, its mechanism of action is multifaceted, impacting neurotransmission, cell membrane structure, and thyroid hormone regulation. This technical guide provides an in-depth exploration of the core biological pathways influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling and experimental workflows. While much of the existing research focuses on the choline cation, this document will also address the distinct role of the iodide anion.

Core Mechanisms of Action: The Dual Role of Choline and Iodide

The biological effects of this compound are best understood by examining the independent yet interconnected roles of its constituent ions: the choline cation and the iodide anion.

The Choline Cation: A Fundamental Building Block

Choline is an essential nutrient that functions as a precursor to the neurotransmitter acetylcholine and is a vital component of cell membranes through its role in phosphatidylcholine synthesis.[1]

One of the most critical functions of choline is its role as a direct precursor to acetylcholine (ACh), a primary neurotransmitter in both the central and peripheral nervous systems.[2] ACh is integral to muscle contraction, memory, and numerous other neural functions.[1] The synthesis of ACh from choline is a well-defined pathway occurring within cholinergic neurons.

Signaling Pathway for Acetylcholine Synthesis:

Caption: Acetylcholine Synthesis Pathway.

Choline is a fundamental structural component of phosphatidylcholine (PC), the most abundant phospholipid in mammalian cell membranes.[3] PC is crucial for maintaining the structural integrity and fluidity of cell membranes, and it also participates in cell signaling.

Signaling Pathway for Phosphatidylcholine Synthesis (Kennedy Pathway):

Caption: Phosphatidylcholine Synthesis Pathway.

Choline itself can act as a weak agonist at both nicotinic and muscarinic acetylcholine receptors.[4] However, its potency is significantly lower than that of acetylcholine.

Quantitative Data on Choline Receptor Binding:

| Receptor Type | Ligand | Tissue/System | Affinity (IC50 / Ki) | Reference |

| Nicotinic | [3H]-Nicotine | Rat Brain | IC50: 241 µmol/l | [5] |

| Muscarinic | [3H]-Quinuclidinyl benzilate | Rat Brain | IC50: 2.5 mmol/l | [5] |

| Muscarinic | [3H]-Oxotremorine-M | Rat Brain | IC50: 165 µmol/l | [5] |

The Iodide Anion: Beyond a Simple Counter-Ion

The iodide component of this compound is not merely an inert counter-ion. It has a well-established and critical role in thyroid physiology.

The primary biological function of iodide is as an essential substrate for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), in the thyroid gland.[6] These hormones are critical regulators of metabolism, growth, and development.

Experimental Workflow for In Vitro Thyroid Hormone Synthesis Assay:

Caption: In Vitro Thyroid Hormone Synthesis Assay.

At supraphysiological concentrations, iodide can inhibit its own uptake and organification in the thyroid gland, a phenomenon known as the Wolff-Chaikoff effect.[7] This autoregulatory mechanism protects the thyroid from producing excessive amounts of thyroid hormones.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's biological effects. Below are summaries of key experimental protocols.

Protocol 1: High-Affinity Choline Uptake (HACU) Assay

This assay measures the uptake of choline into cholinergic nerve terminals, which is the rate-limiting step in acetylcholine synthesis.

-

Objective: To quantify the rate of high-affinity choline uptake in cultured cells or synaptosomes.

-

Principle: Differentiated neuronal cells or synaptosomes are incubated with radiolabeled choline (e.g., [³H]-choline). The uptake is terminated by washing with ice-cold buffer. The amount of radioactivity incorporated into the cells is then measured by liquid scintillation counting. Specific high-affinity uptake is determined by subtracting the non-specific uptake, which is measured in the presence of a competitive inhibitor like hemicholinium-3 (HC-3).[8]

-

Materials:

-

Cultured neuronal cells (e.g., SH-SY5Y) or isolated synaptosomes.

-

[³H]-choline chloride.

-

Hemicholinium-3 (HC-3).

-

Physiological buffer (e.g., Krebs-Ringer-HEPES).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Culture and differentiate neuronal cells to a cholinergic phenotype.

-

Wash cells with pre-warmed buffer.

-

Pre-incubate cells with or without HC-3 (for non-specific uptake) for 10-15 minutes.

-

Add [³H]-choline to the buffer and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the radioactivity in the lysate using a liquid scintillation counter.

-

Calculate specific high-affinity choline uptake by subtracting the dpm in the presence of HC-3 from the total dpm.

-

Protocol 2: Choline Acetyltransferase (ChAT) Activity Assay

This assay measures the activity of the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA.

-

Objective: To determine the rate of acetylcholine synthesis by ChAT in a cell lysate.

-

Principle: A cell lysate containing ChAT is incubated with choline and radiolabeled acetyl-CoA (e.g., [¹⁴C]-acetyl-CoA). The [¹⁴C]-acetylcholine produced is then separated from the unreacted [¹⁴C]-acetyl-CoA and quantified.[8]

-

Materials:

-

Cell lysate from cholinergic cells.

-

Choline chloride or this compound.

-

[¹⁴C]-acetyl-CoA.

-

Reaction buffer.

-

Ion-exchange resin or other separation method.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare a cell lysate containing active ChAT.

-

Set up a reaction mixture containing the cell lysate, choline, and reaction buffer.

-

Initiate the reaction by adding [¹⁴C]-acetyl-CoA.

-

Incubate at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a stop solution and placing on ice).

-

Separate the newly synthesized [¹⁴C]-acetylcholine from the unreacted [¹⁴C]-acetyl-CoA.

-

Quantify the [¹⁴C]-acetylcholine using liquid scintillation counting.

-

Protocol 3: Radioligand Binding Assay for Cholinergic Receptors

This assay is used to determine the affinity of choline for nicotinic and muscarinic receptors.

-

Objective: To measure the binding affinity (Ki) of choline for specific cholinergic receptor subtypes.

-

Principle: A membrane preparation containing the receptor of interest is incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-nicotine for nicotinic receptors or [³H]-QNB for muscarinic receptors) and varying concentrations of unlabeled choline. The ability of choline to displace the radioligand is measured, and the IC50 (concentration of choline that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[9][10]

-

Materials:

-

Membrane preparation from a tissue rich in the target receptor (e.g., rat brain cortex).

-

Radioligand specific for the receptor subtype.

-

Unlabeled this compound.

-

Binding buffer.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare membrane homogenates from the desired tissue.

-

In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of this compound.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding against the log concentration of choline to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation.

-

Conclusion

This compound is a compound with significant and diverse biological activities, primarily driven by the well-established roles of the choline cation in acetylcholine and phosphatidylcholine synthesis, as well as its interactions with cholinergic receptors. The iodide anion plays a crucial and distinct role in thyroid hormone synthesis and regulation. A comprehensive understanding of the mechanisms of action of this compound requires consideration of both of these components. The experimental protocols outlined in this guide provide a framework for the detailed investigation of these mechanisms in a research and drug development setting. Further research is warranted to elucidate any potential synergistic or unique effects arising from the combination of choline and iodide in this specific salt form.

References

- 1. researchgate.net [researchgate.net]

- 2. Iodide Excess Inhibits Thyroid Hormone Synthesis Pathway Involving XBP1-Mediated Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of choline with nicotinic and muscarinic cholinergic receptors in the rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

Choline Iodide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Choline iodide, a quaternary ammonium salt, has emerged as a significant and versatile precursor in a variety of organic synthesis applications. Its unique chemical properties, including its role as a source of the choline cation and the iodide anion, make it a valuable tool in the synthesis of a diverse range of organic molecules, from pharmaceutical intermediates to specialized polymers and ionic liquids. This technical guide provides a comprehensive overview of the core applications of this compound as a precursor in organic synthesis, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical principles.

Choline itself is an essential nutrient, playing a crucial role in numerous biological processes, including the synthesis of the neurotransmitter acetylcholine and as a component of cell membranes.[1][2][3] This inherent biocompatibility of the choline moiety has spurred interest in its use for creating novel biocompatible materials and drug delivery systems. The iodide anion, a good leaving group and nucleophile, further enhances the reactivity and utility of this compound in various synthetic transformations.[4]

This guide will delve into the practical applications of this compound in the synthesis of esters and ethers, its role in the formation of ionic liquids, and its function as a catalyst. Detailed experimental workflows and quantitative data are presented to facilitate the replication and adaptation of these methods in a laboratory setting.

I. This compound as a Precursor for Ester Synthesis

Choline esters are a class of compounds with significant applications in pharmacology and biochemistry, often used as substrates for cholinesterase activity studies.[5] this compound serves as a key precursor in the synthesis of these esters, typically through quaternization of a precursor molecule.

A. Synthesis of O-Nicotinoylthis compound

O-Nicotinoylthis compound is a synthetic choline ester that can be prepared via the quaternization of nicotinic acid-N,N-dimethylamino ethyl ester with methyl iodide.[6][7] An alternative approach involves the direct reaction of the beta-iodo-ethylester of nicotinic acid with trimethylamine.[6]

Experimental Protocol: Quaternization of Nicotinic Acid-N,N-Dimethylamino Ethyl Ester [6][7]

-

Dissolution: Dissolve nicotinic acid-N,N-dimethylamino ethyl ester in ethyl ether.

-

Quaternization: To the solution, carefully add an equivalent amount of methyl iodide.

-

Crystallization: Allow the reaction mixture to stand for approximately 2 hours. O-nicotinoylthis compound will crystallize out of the solution.

-

Isolation: Separate the resulting crystals from the liquid by filtration.

-

Purification: Purify the crude product by recrystallizing it three times from ethanol.

Quantitative Data:

| Product | Precursors | Solvent | Reaction Time | Yield | Melting Point |

| O-Nicotinoylthis compound | Nicotinic acid-N,N-dimethylamino ethyl ester, Methyl iodide | Ethyl ether | ~2 hours | 96% | 199-200 °C |

Experimental Workflow: Synthesis of O-Nicotinoylthis compound

Synthesis of O-Nicotinoylthis compound Workflow

B. Synthesis of 3-Toluoyl Choline

3-Toluoyl choline is another aromatic choline ester synthesized via the acylation of a choline salt with 3-toluoyl chloride.[5]

Experimental Protocol: Acylation of Choline Chloride [5]

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous choline chloride (1 molar equivalent).

-

Addition of Acylating Agent: Add 3-toluoyl chloride (1.1 molar equivalents) to the flask.

-

Reaction: Heat the mixture with stirring in an oil bath to approximately 120-130°C. The reaction commences as the mixture melts, evolving hydrogen chloride gas. The reaction is typically complete within 2-3 hours.

-

Isolation: After cooling, triturate the solid mass with anhydrous diethyl ether to remove unreacted starting materials. Collect the solid by vacuum filtration and wash with anhydrous diethyl ether.

-

Purification: Recrystallize the crude product from hot anhydrous isopropyl alcohol.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with cold anhydrous isopropyl alcohol, and dry under vacuum.

Quantitative Data (for the analogous synthesis of Benzoylthis compound):

| Product | Precursors | Yield |

| Benzoylthis compound | 2-Iodoethyl benzoate, Trimethylamine | 95% |

Experimental Workflow: Synthesis of 3-Toluoyl Choline

Synthesis of 3-Toluoyl Choline Workflow

II. This compound as a Precursor for Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[8][9][10][11][12][13] While direct protocols using this compound to form an alkoxide for this reaction are not abundant, the general principle can be applied to synthesize choline-based ethers. The hydroxyl group of choline can be deprotonated with a strong base to form the choline alkoxide, which can then act as a nucleophile.

General Experimental Workflow: Williamson Ether Synthesis of a Choline Ether

This representative workflow illustrates the synthesis of a generic choline ether (Choline-O-R) from this compound and an alkyl halide (R-X).

Williamson Ether Synthesis of a Choline Ether

III. This compound in the Synthesis of Ionic Liquids

Choline-based ionic liquids are gaining significant attention as "green" solvents and catalysts due to their biocompatibility, biodegradability, and low toxicity.[14][15][16][17] this compound can serve as a starting material for the synthesis of various choline-based ionic liquids through anion exchange reactions.

General Experimental Protocol: Synthesis of a Choline-Based Ionic Liquid

The following is a general procedure adapted from the synthesis of choline-based ionic liquids, which can be applied using this compound as the starting material.[8][15][17]

-

Anion Exchange: Dissolve this compound in a suitable solvent. Add a salt of the desired anion (e.g., a potassium or sodium salt of an organic acid) to the solution. The less soluble inorganic iodide salt (e.g., potassium iodide) will precipitate.

-

Filtration: Remove the precipitated inorganic salt by filtration.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude choline-based ionic liquid.

-

Purification: The crude product can be further purified by washing with a suitable solvent (e.g., acetonitrile) to remove any unreacted starting materials, followed by drying under vacuum.

Logical Relationship: Anion Exchange for Ionic Liquid Synthesis

Anion Exchange for Ionic Liquid Synthesis

IV. This compound as a Catalyst

This compound and its analogues have been successfully utilized as non-toxic, metabolizable catalysts in "green" living radical polymerization (LRP).[9][18] The iodide anion plays a catalytic role in the reversible activation of the dormant polymer species.

Catalytic Cycle: Organocatalyzed Living Radical Polymerization

Catalytic Role of Iodide in LRP

V. This compound and Methylation

While choline is a crucial biological methyl donor through its metabolite, betaine, in synthetic organic chemistry, this compound itself is not typically used as a direct methylating agent.[1][19][20][21] Instead, choline and its derivatives are often synthesized via methylation of a precursor amine using a methylating agent such as methyl iodide.[6][7] For instance, radiolabeled [¹¹C]choline is synthesized from [¹¹C]methyl iodide and 2-dimethylaminoethanol.

Conclusion

This compound is a readily available, versatile, and increasingly important precursor in organic synthesis. Its utility spans the creation of biologically relevant choline esters, the formation of novel choline-based ethers and ionic liquids, and as a catalyst in green polymerization methods. The protocols and data presented in this guide highlight the practical applications of this compound for researchers and professionals in drug development and materials science. As the demand for biocompatible and sustainable chemical processes grows, the role of this compound as a key synthetic building block is poised to expand further.

References

- 1. Diet, methyl donors and DNA methylation: interactions between dietary folate, methionine and choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Choline - Wikipedia [en.wikipedia.org]

- 4. This compound | C5H14INO | CID 87300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Thiocholine-Mediated One-Pot Peptide Ligation and Desulfurization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Importance of methyl donors during reproduction1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The importance of transmethylation reactions to methionine metabolism in sheep: effects of supplementation with creatine and choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. google.com [google.com]

- 19. mdpi.com [mdpi.com]

- 20. ecommons.cornell.edu [ecommons.cornell.edu]

- 21. Choline and methionine differentially alter methyl carbon metabolism in bovine neonatal hepatocytes | PLOS One [journals.plos.org]

Choline Iodide: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline iodide, a quaternary ammonium salt, is a vital compound in various scientific disciplines, serving as a key reagent in organic synthesis and biochemical research.[1][2] Its role as a precursor to the neurotransmitter acetylcholine underscores its importance in neurochemical studies and drug development aimed at neurological disorders. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological significance.

Physicochemical Properties

This compound typically presents as a white to pale yellow crystalline solid.[3][4] It is known to be hygroscopic and sensitive to light, necessitating proper storage conditions to maintain its integrity.[3][5]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H14INO | [1][3][6][7][8] |

| Molecular Weight | 231.08 g/mol | [3][7][8] |

| Melting Point | 263-264 °C | [7][8][9] |

| 270-272 °C | [1][6] | |

| Appearance | White to almost white powder/crystal | [3][4][7][8] |

| Solubility | Soluble in Methanol | [8][10] |

| Soluble in DMSO | [4] | |

| Slightly soluble in Water | [4] | |

| Highly soluble in water | [11] | |

| Purity | >98.0% | [3][8] |

Note: Discrepancies in reported melting points and water solubility may arise from variations in experimental conditions and purity of the substance.

Chemical Properties and Reactivity

This compound is stable under normal laboratory conditions.[7] However, it is incompatible with strong oxidizing agents and should be stored away from moisture.[7][10] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[10]

Biological Significance and Signaling Pathways

Choline itself is a crucial nutrient involved in the synthesis of phospholipids, the neurotransmitter acetylcholine, and the methyl donor betaine.[12] While this compound is primarily used as a laboratory source of the choline cation, understanding the pathways in which choline participates is essential for its application in biological research.

One of the most critical pathways is the synthesis of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.

Recent research has also identified choline as an endogenous agonist of Sigma-1 receptors (Sig-1Rs), linking extracellular stimuli to intracellular calcium signaling.[13][14] This pathway involves the generation of choline from the hydrolysis of phosphatidylcholine by phospholipase D (PLD).

Experimental Protocols

The following are detailed methodologies for determining key physical properties of this compound in a laboratory setting.

Melting Point Determination (Capillary Method)

This protocol is adapted from standard pharmacopeial methods for melting point determination.[15][16][17]

Objective: To determine the melting point range of a this compound sample.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube setup[18]

-

Thermometer with high accuracy

-

Mortar and pestle

Workflow:

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform heat distribution.[15]

-

Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample several times. Tap the sealed bottom of the tube on a hard surface to compact the powder. A sample height of 2-4 mm is ideal.

-

Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a rough estimate.[16][18]

-

Accurate Determination: For an accurate measurement, set the starting temperature to about 5-10°C below the expected melting point.[15] Heat at a slow, controlled rate of approximately 1-2°C per minute.[16]

-

Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.[17] A narrow melting range (0.5-1.0°C) is indicative of high purity.[16][18]

-

Repeatability: Conduct at least two more determinations to ensure the results are consistent and reproducible.

Solubility Determination (Shake-Flask Method)

This protocol is based on the equilibrium solubility measurement using the shake-flask method.[19][20]

Objective: To determine the solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Workflow:

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.[20]

-

Equilibration: Place the vial in an orbital shaker or on a stirrer plate with controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature must be kept constant throughout the experiment.[20][21]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To completely separate the solid from the saturated solution, centrifuge the vial at a high speed.[19]

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[19]

-

Quantification: Accurately dilute the clear, saturated filtrate and determine the concentration of this compound using a pre-calibrated analytical method such as HPLC.

-

Calculation: The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1][6] It is harmful if swallowed.[22]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[4] Wear suitable protective clothing, including gloves and safety goggles.[4][6][22]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Protect from moisture and light.[5]

-

First Aid:

-

Eye Contact: Rinse immediately with plenty of water for several minutes and seek medical advice.[6][22]

-

Skin Contact: Wash off with plenty of soap and water.[10][22]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[22]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[22]

-

Conclusion

This compound is a fundamental compound for laboratory use, with well-defined physicochemical properties. Its significance extends from a simple chemical reagent to a key component in the study of complex biological signaling pathways. Adherence to proper handling procedures and the use of standardized experimental protocols are essential for obtaining reliable and reproducible results in research and development involving this versatile molecule.

References

- 1. This compound | CAS#:17773-10-3 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labproinc.com [labproinc.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 17773-10-3 [chemicalbook.com]

- 6. This compound [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 17773-10-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. spectrabase.com [spectrabase.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. CAS 17773-10-3: Choline, iodide | CymitQuimica [cymitquimica.com]

- 12. Choline - Wikipedia [en.wikipedia.org]

- 13. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. profiles.foxchase.org [profiles.foxchase.org]

- 15. thinksrs.com [thinksrs.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. westlab.com [westlab.com]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. benchchem.com [benchchem.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 22. file.medchemexpress.com [file.medchemexpress.com]

Choline Iodide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Choline iodide, a quaternary ammonium salt, is a compound of interest in various scientific domains, from biochemical research to pharmaceutical development. A thorough understanding of its solubility and stability in different solvents is critical for its effective application. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₁₄INO | [1] |

| Molecular Weight | 231.08 g/mol | [1] |

| Appearance | White to pale yellow solid, crystals, or powder | [1][2][3] |

| Melting Point | 270-272 °C | [1][4] |

Section 1: Solubility of this compound

The solubility of this compound is a critical parameter for its use in solution-based applications. While quantitative data is not extensively available in publicly accessible literature, its qualitative solubility in several common laboratory solvents has been reported.

Qualitative Solubility

This compound exhibits varied solubility across different solvent classes. It is generally described as soluble in polar aprotic and polar protic solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Type | Solubility | Reference(s) |

| Water | Polar Protic | Highly Soluble / Water-Soluble | [5][6] |

| Slightly Soluble (conflicting report) | [1][2][4] | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1][2][4] |

| Methanol | Polar Protic | Soluble | |

| Ethanol | Polar Protic | Information not available |

Note: The conflicting reports on water solubility may be due to differences in experimental conditions or purity of the compound.

Factors Influencing Solubility

The solubility of this compound, like other salts, is influenced by several factors:

-

Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature.

-

pH: The pH of the solution can influence the stability of the choline cation, which could indirectly affect its solubility.

-

Purity of the Compound: Impurities can significantly impact the measured solubility.[7]

Section 2: Stability of this compound

The stability of this compound is a key consideration for its storage and use in formulations. It is susceptible to degradation by light, moisture, and potentially by pH and temperature.

General Stability and Storage

This compound is known to be:

-

Hygroscopic: It readily absorbs moisture from the atmosphere.[1]

-

Light-sensitive: Exposure to light can cause degradation.[1]

For optimal stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere.[1]

Stability in Aqueous Solutions

Aqueous solutions of the choline cation are generally considered stable. However, they can undergo slow decomposition over time.[8]

Potential Degradation Pathway in Water:

The choline cation can slowly break down to form ethylene glycol, polyethylene glycols, and trimethylamine.[8] The rate of this degradation is expected to be influenced by factors such as temperature, pH, and the presence of light.

Thermal and Photostability

While specific studies on the thermal and photostability of this compound in various solvents are limited, general principles for iodide-containing and quaternary ammonium salts apply.

-

Thermal Stability: Elevated temperatures are likely to accelerate the degradation of this compound in solution. Studies on the related compound, choline chloride, in deep eutectic solvents show that thermal decomposition does occur, though the temperatures and products are specific to that context.[9]

-

Photostability: As a light-sensitive compound, exposure of this compound solutions to UV or visible light is expected to promote degradation. The iodide ion can be oxidized, potentially leading to the formation of iodine and subsequent discoloration of the solution.

pH Stability

The stability of this compound can be influenced by the pH of the solution. The choline cation itself is generally stable across a range of pH values. However, extreme pH conditions (highly acidic or alkaline) could potentially catalyze hydrolysis or other degradation reactions. Studies on the enzymatic oxidation of choline show a dependence on pH, indicating the molecule's reactivity is pH-sensitive.[10][11][12]

Section 3: Experimental Protocols

This section outlines standardized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the solubility of a substance in a particular solvent and is described in the OECD Test Guideline 105.[7][13][14][15][16]

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Materials:

-

This compound (high purity)

-

Deionized or distilled water

-

Glass flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

A suitable analytical method for quantification (e.g., HPLC, titration, or spectrophotometry)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add a small, weighed amount of this compound to a known volume of water. Vigorously shake for 10 minutes and visually inspect for undissolved solid. If dissolved, add more this compound until saturation is observed. This helps determine the appropriate amount for the definitive test.[17]

-

Equilibration: Add an excess amount of this compound (e.g., 5 times the estimated solubility) to each of three separate flasks containing a known volume of water.[17]

-

Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient time to reach equilibrium. This may take 24 to 72 hours. It is recommended to sample at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[18][19]

-

Phase Separation: After equilibration, allow the flasks to stand at the test temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at the same temperature.[16]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot gravimetrically with a suitable solvent if necessary.

-

Determine the concentration of this compound in the aliquot using a validated analytical method. Various methods can be used for the quantification of quaternary ammonium compounds, including titration and capillary electrophoresis.[20][21]

-

Calculation: The solubility is the average concentration from the three flasks, provided the results are consistent.

Protocol for Assessing Photostability

A general approach for assessing the photostability of a compound in solution, based on ICH Q1B guidelines, is as follows:

Objective: To evaluate the effect of light exposure on the stability of this compound in a specific solvent.

Materials:

-

This compound solution of known concentration

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

-

Transparent and light-impermeable containers (e.g., quartz and amber glass vials)

-

A stability-indicating analytical method (e.g., HPLC) capable of separating the parent compound from its degradation products.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent.

-

Exposure:

-

Place the solution in chemically inert, transparent containers.

-

Expose the samples to light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

-

A control sample should be wrapped in aluminum foil or placed in a light-impermeable container and exposed to the same temperature and humidity conditions.

-

-

Analysis: At appropriate time intervals, withdraw samples and analyze them using the stability-indicating analytical method to determine the concentration of this compound remaining and to detect and quantify any degradation products.

-

Evaluation: Compare the results from the light-exposed samples to the dark control to assess the extent of photodegradation.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While qualitative data indicates its solubility in polar solvents, there is a clear need for quantitative studies to establish precise solubility values in a range of common laboratory solvents. The stability of this compound is influenced by moisture, light, and likely by temperature and pH. For applications involving solutions of this compound, it is crucial to use freshly prepared solutions and to protect them from light. The provided experimental protocols offer a framework for researchers to systematically determine the solubility and stability of this compound under their specific experimental conditions. Further research into the degradation kinetics and pathways in different solvents would be highly beneficial for the scientific community.

References

- 1. This compound | 17773-10-3 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CAS 17773-10-3: Choline, iodide | CymitQuimica [cymitquimica.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. Choline - Wikipedia [en.wikipedia.org]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. pH and deuterium kinetic isotope effects studies on the oxidation of choline to betaine-aldehyde catalyzed by choline oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of pH on the activity and structure of choline oxidase from Alcaligenes species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. filab.fr [filab.fr]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. enamine.net [enamine.net]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 20. researchgate.net [researchgate.net]

- 21. tru.ca [tru.ca]

The Role of Choline Iodide in Neurotransmitter Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline is an essential nutrient that serves as a precursor for the synthesis of the neurotransmitter acetylcholine (ACh), a critical signaling molecule in both the central and peripheral nervous systems. The availability of choline is a rate-limiting step in the production of ACh. Choline is available in various salt forms, including choline iodide, which is utilized in research as a source of the choline cation. This technical guide provides an in-depth analysis of the role of this compound in neurotransmitter synthesis, with a focus on acetylcholine. It details the biochemical pathways, presents available quantitative data, outlines experimental protocols for studying choline's role in ACh synthesis, and provides visualizations of key processes. While direct comparative studies on the efficacy of different choline salts are limited, this guide synthesizes the available information to provide a comprehensive resource for researchers in neuroscience and drug development.

Introduction to Choline and Acetylcholine Synthesis

Acetylcholine is a neurotransmitter synthesized from choline and acetyl coenzyme A (acetyl-CoA) in a reaction catalyzed by the enzyme choline acetyltransferase (ChAT). This process primarily occurs in the cytoplasm of cholinergic neurons. The synthesized ACh is then packaged into synaptic vesicles. The availability of extracellular choline, which is taken up into the neuron by high-affinity choline transporters, is the rate-limiting step in ACh synthesis.[1] Choline can be obtained from dietary sources or through the breakdown of choline-containing compounds like phosphatidylcholine.[2] Choline salts, such as this compound and choline chloride, are often used in research to provide a direct source of choline for studying its effects on ACh synthesis and cholinergic function.[3][4]

The Acetylcholine Synthesis Pathway

The synthesis of acetylcholine is a fundamental process for cholinergic neurotransmission. The pathway involves the uptake of choline, its acetylation by ChAT, and its subsequent packaging into vesicles.

Quantitative Data on Choline Administration and Acetylcholine Levels

Table 1: Effect of Choline Administration on Acetylcholine Levels in Rat Brain

| Choline Salt Administered | Brain Region | Dose | Route of Administration | Change in Acetylcholine Levels | Reference |

| Choline Chloride | Hippocampus | 20 mg/kg | Intraperitoneal (i.p.) | No significant change in basal release; 2- to 3-fold increase in atropine-evoked release | [3] |

| Choline (salt not specified) | Striatum | Various doses | Intracerebroventricular | Dose-dependent increase | [5] |

| Choline Chloride | Striatum | 20 mmol/kg | Oral | Significant increase | [4] |

Table 2: Basal Acetylcholine Levels in Different Rat Brain Regions (for reference)

| Brain Region | Basal Acetylcholine Concentration (pmol/20 µL dialysate) | Reference |

| Striatum | ~0.3 | [6] |

| Hippocampus | ~0.1 | [7] |

Experimental Protocols

In Vitro Assay for Acetylcholine Synthesis in Neuronal Cell Culture

This protocol describes a method to measure intracellular and extracellular acetylcholine levels in a human cholinergic neuroblastoma cell line (e.g., LA-N-2) following supplementation with a choline source like this compound.[8]

Materials:

-

Human cholinergic neuroblastoma cell line (e.g., LA-N-2)

-

Cell culture medium (e.g., DMEM/F12)

-

Choline-free cell culture medium

-

This compound solution (sterile)

-

Physostigmine (acetylcholinesterase inhibitor)

-

Perchloric acid (ice-cold)

-

Phosphate-buffered saline (PBS)

-

HPLC system with electrochemical detection (HPLC-ECD) or a commercial acetylcholine assay kit

Procedure:

-

Cell Culture: Culture the neuroblastoma cells in standard medium until they reach the desired confluency.

-

Choline Depletion (Optional): To study the effect of exogenous choline, cells can be incubated in a choline-free medium for a period before the experiment.

-

Incubation with this compound: Replace the medium with fresh medium containing the desired concentration of this compound. Include a control group with no added this compound.

-

Inhibition of Acetylcholinesterase: Add an acetylcholinesterase inhibitor, such as physostigmine (e.g., 10 µM), to the medium to prevent the degradation of released acetylcholine.[5]

-

Sample Collection:

-

Extracellular Fraction: After the incubation period, collect the cell culture medium.

-

Intracellular Fraction: Wash the cells with ice-cold PBS, then lyse the cells with ice-cold perchloric acid.

-

-

Sample Preparation: Centrifuge the collected medium and cell lysates to remove debris. The supernatant can then be used for acetylcholine measurement.

-

Acetylcholine Quantification: Analyze the acetylcholine content in the extracellular and intracellular fractions using HPLC-ECD or a suitable commercial assay kit.

In Vivo Microdialysis for Measuring Brain Acetylcholine Levels

This protocol outlines the in vivo microdialysis procedure to measure extracellular acetylcholine levels in a specific brain region of a live animal (e.g., rat striatum) following the administration of this compound.

Materials:

-

Male Wistar rats (or other suitable animal model)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Ringer's solution (artificial cerebrospinal fluid)

-

This compound solution (for administration)

-

Physostigmine

-

HPLC-ECD system for acetylcholine analysis

Procedure:

-

Surgical Implantation of Microdialysis Probe: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., striatum).

-

Perfusion: Perfuse the probe with Ringer's solution containing an acetylcholinesterase inhibitor (e.g., 10 µM physostigmine) at a constant flow rate (e.g., 1-2 µL/min).[5]

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular acetylcholine levels.

-

This compound Administration: Administer this compound via the desired route (e.g., intracerebroventricularly or intraperitoneally).

-

Post-Administration Collection: Continue to collect dialysate samples for a set period after administration to monitor changes in acetylcholine levels.

-

Sample Analysis: Analyze the acetylcholine concentration in the dialysates using HPLC-ECD.

Discussion and Future Directions

The available evidence strongly supports the role of choline as a crucial precursor for acetylcholine synthesis. This compound serves as a readily available source of choline for in vitro and in vivo studies aimed at understanding cholinergic function. While quantitative data from direct comparative studies of different choline salts is lacking, the provided protocols offer robust methods for investigating the impact of choline supplementation on acetylcholine synthesis.

Future research should focus on conducting direct comparative studies to determine if the counter-ion (e.g., iodide vs. chloride) has any significant effect on the bioavailability or metabolic fate of choline and its subsequent incorporation into acetylcholine. Such studies would be invaluable for researchers selecting a choline salt for their experiments and for the development of choline-based therapeutic strategies for neurological disorders characterized by cholinergic deficits.

Conclusion

This compound is a valuable tool for researchers studying the synthesis of the neurotransmitter acetylcholine. As a direct precursor, its administration allows for the investigation of the dynamics of the cholinergic system. The experimental protocols detailed in this guide provide a framework for conducting such investigations, from in vitro cell culture models to in vivo microdialysis in animal models. While more research is needed to fully elucidate the comparative efficacy of different choline salts, the fundamental role of choline in acetylcholine synthesis remains a cornerstone of neurobiology and a key target for therapeutic intervention in a range of neurological and psychiatric conditions.

References

- 1. Relationships between choline uptake, acetylcholine synthesis and acetylcholine release in isolated rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylcholine as a precursor of choline for acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholine release and choline availability in rat hippocampus: effects of exogenous choline and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Choline administration elevates brain phosphorylcholine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Biochemical Pathways Involving Choline Iodide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Choline iodide is a quaternary ammonium salt composed of a choline cation and an iodide anion. In biochemical and pharmacological research, it serves primarily as a source of these two essential micronutrients. The biochemical pathways involving this compound are therefore best understood by examining the distinct and vital roles of choline and iodide in cellular metabolism and physiological function.

Choline is a critical nutrient for all cells, serving as a cornerstone for the synthesis of the neurotransmitter acetylcholine, the major membrane phospholipids phosphatidylcholine and sphingomyelin, and the methyl-group donor, betaine.[1][2][3][4] Its metabolism is central to membrane integrity, neurotransmission, lipid transport, and epigenetic regulation.

Iodide is an essential trace element whose primary function is the synthesis of thyroid hormones—thyroxine (T4) and triiodothyronine (T3).[5][6][7] These hormones are potent regulators of metabolism, growth, and development, particularly of the central nervous system.

This technical guide provides a detailed overview of the core biochemical pathways for choline and iodide, a summary of relevant quantitative data, detailed experimental protocols for studying these pathways, and visualizations to elucidate key processes.

Biochemical Pathways of Choline

Choline absorbed from this compound enters three primary metabolic pathways:

-

The Acetylcholine Synthesis Pathway

-

The CDP-Choline Pathway for Phosphatidylcholine Synthesis

-

The Betaine Pathway for Methyl-Group Donation

Acetylcholine Synthesis and Degradation

In cholinergic neurons, choline is the direct precursor to the neurotransmitter acetylcholine (ACh). This process is fundamental for nerve impulse transmission at neuromuscular junctions, autonomic ganglia, and various sites within the central nervous system.[6][8][9]

-

Choline Uptake: Choline is transported from the extracellular space into the presynaptic terminal by a high-affinity choline transporter (CHT1; gene SLC5A7). This transport is the rate-limiting step in ACh synthesis.[6][8]

-

Acetylcholine Synthesis: Inside the neuron, the enzyme Choline Acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline, forming acetylcholine.[6][9]

-

Vesicular Storage: ACh is packaged into synaptic vesicles by the vesicular ACh transporter (VAChT).

-

Release and Receptor Binding: Upon arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft. ACh then binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane.[9][10][11]

-

Degradation: The signal is terminated by the enzyme Acetylcholinesterase (AChE) , which is highly concentrated in the synaptic cleft. AChE rapidly hydrolyzes ACh back into choline and acetate.[6][10] The choline can then be taken up again by the presynaptic neuron for recycling.

The CDP-Choline (Kennedy) Pathway

This is the primary pathway for the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.

-

Choline Phosphorylation: Choline entering the cell is first phosphorylated by Choline Kinase (CK) , using ATP to produce phosphocholine.[1][12] This step traps choline within the cell.

-

CDP-Choline Synthesis: The rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) . This enzyme activates phosphocholine by reacting it with CTP to form cytidine diphosphate-choline (CDP-choline) and pyrophosphate.[13][14]

-

Phosphatidylcholine Synthesis: Finally, choline phosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, yielding phosphatidylcholine.

The Betaine Pathway (One-Carbon Metabolism)

In the liver and kidneys, choline can be irreversibly oxidized to betaine, which functions as a critical methyl donor for the remethylation of homocysteine to methionine.

-

Choline Oxidation: Choline is oxidized in a two-step process within the mitochondria. First, choline dehydrogenase converts choline to betaine aldehyde.

-

Betaine Formation: Betaine aldehyde dehydrogenase then converts betaine aldehyde to betaine (trimethylglycine).

-

Methyl Donation: Betaine donates one of its methyl groups to homocysteine in a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT) . This reaction produces dimethylglycine and methionine. Methionine can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and histone methylation.

Biochemical Pathway of Iodide

The sole established physiological role of iodide is as a substrate for the synthesis of thyroid hormones in the thyroid gland.[5] This process is tightly regulated.

-

Iodide Trapping: Dietary iodide is actively transported from the bloodstream into the thyroid follicular cells (thyrocytes) against a steep concentration gradient. This is mediated by the sodium-iodide symporter (NIS) located on the basolateral membrane of the thyrocyte.[15][16][17] The process is driven by the sodium gradient maintained by a Na+/K+-ATPase.

-

Iodide Efflux: Iodide traverses the thyrocyte and exits across the apical membrane into the follicular lumen (colloid) via transporters such as Pendrin.

-

Oxidation and Organification: In the colloid, the enzyme thyroid peroxidase (TPO) , a heme-containing enzyme on the apical membrane, catalyzes the oxidation of iodide (I⁻) to a reactive iodine species (I⁰ or I⁺). TPO then incorporates this iodine onto specific tyrosine residues of a large glycoprotein called thyroglobulin (Tg). This process, known as organification, results in monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues within the Tg scaffold.

-

Coupling: TPO also catalyzes the coupling of these iodinated tyrosine residues. The coupling of one MIT and one DIT forms triiodothyronine (T3), while the coupling of two DIT molecules forms thyroxine (T4). Both T3 and T4 remain part of the thyroglobulin protein.

-

Storage and Secretion: This iodinated thyroglobulin is stored as colloid in the follicular lumen. To release thyroid hormones, thyrocytes endocytose droplets of colloid. These endocytic vesicles fuse with lysosomes, where proteases digest the thyroglobulin backbone, releasing free T3 and T4, which then diffuse into the bloodstream.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymes and transporters in the choline and iodide pathways.

Table 1: Kinetic Properties of Key Enzymes and Transporters

| Enzyme / Transporter | Pathway | Substrate | K_m / Affinity | Notes |

| Choline Kinase (CK) | CDP-Choline | Choline | 18 µM - 203 µM | Value is isoform and species-dependent.[1][7][18] |

| CTP:phosphocholine cytidylyltransferase (CCT) | CDP-Choline | CTP | 0.33 mM - 1.04 mM | K_m is lowered (activity stimulated) by fatty acids.[19][20] |

| Choline Acetyltransferase (ChAT) | Acetylcholine | Choline | ~400-800 µM | Data varies across studies and species. |

| Sodium-Iodide Symporter (NIS) | Thyroid | Iodide | High Affinity (~30 µM) | Competitively inhibited by anions like perchlorate (K_i ~0.59 µM).[15][21] |

| Thyroid Peroxidase (TPO) | Thyroid | Iodide | Complex kinetics | Reaction rate constant with Compound I is ~2 x 10⁷ M⁻¹s⁻¹.[22] |

Table 2: Physiological Concentrations and Content

| Molecule / Element | Location | Typical Concentration / Content | Notes |

| Free Choline | Plasma (fasting adult) | 7 - 20 µmol/L | Levels can increase significantly after a choline-rich meal.[23][24] |

| Phosphatidylcholine | Plasma (fasting adult) | 1.5 - 2.5 mmol/L | Not significantly affected by acute choline intake.[24] |

| Total Iodine | Adult Body | 15 - 20 mg | 70-80% is concentrated in the thyroid gland.[25][26] |

| Iodine Concentration | Thyroid Gland | ~1.31 mg/mL | Can vary based on dietary intake and thyroid function.[27] |

| Daily Iodine Requirement | Adult | 150 mcg/day | Increased requirements during pregnancy and lactation.[28] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the choline and iodide pathways.

High-Affinity Choline Uptake (HACU) Assay in Synaptosomes

This protocol measures the activity of the CHT1 transporter, the rate-limiting step for acetylcholine synthesis.[29][30][31]

Methodology:

-

Synaptosome Preparation:

-

Dissect the brain region of interest (e.g., striatum) in ice-cold 0.32 M sucrose solution.

-

Homogenize the tissue and perform differential centrifugation to obtain a crude synaptosomal fraction (P2 pellet).

-

Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES, KRH).

-

-

Uptake Assay:

-

Pre-incubate synaptosome aliquots for 5-10 minutes at 37°C.

-

Initiate the uptake reaction by adding [³H]-choline (e.g., 100 nM final concentration).

-

For parallel tubes, determine non-specific uptake by adding [³H]-choline in the presence of a saturating concentration of the CHT1 inhibitor hemicholinium-3 (HC-3; e.g., 1 µM).

-

-

Termination and Measurement:

-

After a short incubation (e.g., 5 minutes) to measure the initial uptake rate, terminate the reaction by rapid filtration through glass fiber filters.

-

Immediately wash the filters with ice-cold buffer to remove extracellular [³H]-choline.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Normalize data to protein content.

-

Calculate specific high-affinity uptake by subtracting the radioactivity in the HC-3-treated samples (non-specific uptake) from the untreated samples (total uptake).

-

Determine kinetic parameters (K_m, V_max) by performing the assay over a range of choline concentrations.

-

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is the most common method for measuring AChE activity and screening for inhibitors.[5][32][33][34]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in assay buffer.

-

ATCI Solution: 14 mM Acetylthiothis compound (ATCI) in deionized water (prepare fresh).

-

Enzyme Sample: Prepare tissue homogenate or cell lysate containing AChE and dilute in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL Assay Buffer

-

10 µL DTNB solution

-

10 µL Enzyme Sample (or buffer for blank; or inhibitor for screening)

-

-

Mix gently and pre-incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the ATCI solution to all wells (final volume 170 µL).

-

-

Measurement:

-

Immediately place the plate in a microplate reader.

-

Measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate into µmoles of substrate hydrolyzed per minute.

-

AChE activity is typically expressed in U/mg protein, where 1 Unit (U) is the amount of enzyme that hydrolyzes 1 µmole of ATCI per minute.

-

Total Iodine Quantification in Tissue by IC-ICP-MS

This protocol provides a highly sensitive and accurate method for measuring total iodine content in biological tissues, which is crucial for assessing thyroid function and iodine nutritional status.[4][35][36][37]

Principle: The tissue sample is first digested to release all iodine from organic matrices. The resulting solution is analyzed by ion chromatography (IC) to separate iodide from other anions, followed by inductively coupled plasma-mass spectrometry (ICP-MS) for highly sensitive and specific quantification of the iodine isotope (¹²⁷I).

Methodology:

-

Sample Preparation (Microwave-Assisted Digestion):

-

Accurately weigh a small amount of lyophilized tissue (e.g., 20-50 mg) into a microwave digestion vessel.

-

Add a digestion solution (e.g., 5 mL of 25-50 mM nitric acid).

-

Perform digestion using a programmed multi-step temperature ramp in a microwave digestion system. This ensures complete breakdown of the organic matrix.

-

Allow vessels to cool, then dilute the digestate to a final volume with ultrapure water.

-

-

Instrumental Analysis (IC-ICP-MS):

-

Ion Chromatography (IC):

-

Inject the diluted sample onto an anion-exchange column (e.g., Metrosep A Supp 17).

-

Use an appropriate eluent (e.g., 10 mM Na₂CO₃) to separate iodide from interfering ions.

-

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

-

The eluent from the IC is directly introduced into the ICP-MS.

-

The plasma atomizes and ionizes the elements in the sample.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector measures the intensity of the signal for the iodine isotope (m/z 127).

-

-

-

Quantification and Data Analysis:

-

Prepare a series of matrix-matched calibration standards with known iodide concentrations.

-

Generate a calibration curve by plotting the signal intensity against the concentration of the standards.

-

Determine the iodide concentration in the samples by interpolating their signal intensity on the calibration curve.

-

Calculate the total iodine content in the original tissue sample, expressed as µg/g of tissue.

-

Conclusion

This compound provides two fundamentally important ions whose biochemical pathways are central to health and disease. Choline is a pleiotropic nutrient essential for neurotransmission, membrane structure, and one-carbon metabolism. Iodide is indispensable for the biosynthesis of thyroid hormones, the master regulators of metabolic rate. Understanding these distinct pathways, their key regulatory points, and their quantitative parameters is critical for researchers in nutrition, neuroscience, and endocrinology, as well as for professionals in drug development targeting cholinergic or thyroid-related disorders. The experimental protocols and visualizations provided in this guide offer a robust framework for the continued investigation of these vital biochemical processes.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. Thyroid peroxidase: kinetics, pH optima and substrate dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]